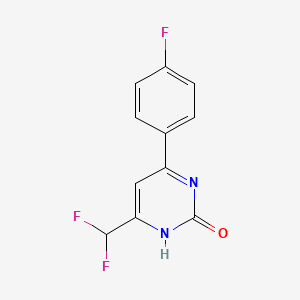![molecular formula C12H17NO2 B1488749 {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol CAS No. 1250323-02-4](/img/structure/B1488749.png)
{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol
概要
説明
3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: is a chemical compound that features a pyrrolidine ring attached to a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids like proline.
Attachment of the Methoxyphenyl Group: : The methoxyphenyl group is introduced through a substitution reaction where a suitable precursor, such as 3-hydroxyphenylmethanol, reacts with a pyrrolidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups to the pyrrolidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Aldehydes, ketones, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Derivatives with different functional groups.
科学的研究の応用
3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: has several applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : The compound can be used in studying biological systems and interactions with biomolecules.
Medicine: : Potential use in drug discovery and development due to its bioactive properties.
Industry: : Applications in material science and as an intermediate in chemical synthesis.
作用機序
The mechanism by which 3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol exerts its effects involves interactions with specific molecular targets and pathways. The pyrrolidine ring can bind to enzymes or receptors, influencing biological processes. The exact mechanism would depend on the specific application and target system.
類似化合物との比較
3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: is similar to other compounds containing pyrrolidine and phenyl groups, such as:
Pyrrolidine-2-one
Proline derivatives
Pyrrolizines
These compounds share structural similarities but may differ in their biological activity and applications due to variations in their functional groups and molecular configurations.
特性
IUPAC Name |
[3-(pyrrolidin-3-ylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-8-10-2-1-3-12(6-10)15-9-11-4-5-13-7-11/h1-3,6,11,13-14H,4-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSQCZVKXXDRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488675.png)
![N-[2-(ethylamino)ethyl]cyclobutanamine](/img/structure/B1488676.png)
![1-[2-(4-chlorophenyl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1488678.png)





![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)
![6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one](/img/structure/B1488689.png)
